5,10,15,20-Tetrakis(4-sulpfonatophenyl)-21H,23H-porphine
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Overview
Description
5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine is a water-soluble porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as heme and chlorophyll. This particular compound is notable for its applications in photodynamic therapy and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The sulfonation of the phenyl groups is achieved through the reaction with sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups to the porphyrin ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions include various substituted porphyrins, which can have different electronic and photophysical properties .
Scientific Research Applications
5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with proteins and nucleic acids.
Medicine: Applied in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine involves its ability to generate reactive oxygen species upon light activation. This property is exploited in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative stress. The molecular targets include various proteins and cellular structures that are susceptible to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride: A water-soluble heme analog used as a scavenger of peroxynitrite.
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin: Known for its applications in photodynamic therapy and optoelectronics
Uniqueness
5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine is unique due to its high water solubility and ability to form stable aggregates in aqueous solutions. This property enhances its effectiveness in various applications, particularly in biological and medical fields .
Properties
Molecular Formula |
C44H34N4O12S4-4 |
---|---|
Molecular Weight |
939.0 g/mol |
IUPAC Name |
dihydroxy-oxido-[4-[10,15,20-tris[4-[dihydroxy(oxido)-λ4-sulfanyl]phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-λ4-sulfane |
InChI |
InChI=1S/C44H38N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48-60H/p-4 |
InChI Key |
OVPFWIRROXFHGQ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(O)(O)[O-])C8=CC=C(C=C8)S(O)(O)[O-])C=C4)C9=CC=C(C=C9)S(O)(O)[O-])N3)S(O)(O)[O-] |
Origin of Product |
United States |
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